molecular formula C24H22N2O4S B2854814 8-ethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1448033-23-5

8-ethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2854814
CAS No.: 1448033-23-5
M. Wt: 434.51
InChI Key: SAQJBTJTYQETDI-UHFFFAOYSA-N
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Description

The compound 8-ethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic molecule featuring a coumarin (2H-chromene) core substituted with an ethoxy group at position 8 and a carboxamide-linked thiazole moiety. The thiazole ring is further substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) group at position 2.

Properties

IUPAC Name

8-ethoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-4-29-19-11-7-9-16-12-18(24(28)30-21(16)19)22(27)25-13-20-15(3)26-23(31-20)17-10-6-5-8-14(17)2/h5-12H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQJBTJTYQETDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-ethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative that combines structural elements of chromene and thiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chromene core linked to a thiazole moiety , which is known to enhance biological activity through various mechanisms. The specific arrangement of functional groups contributes to its pharmacological profile.

Structural Formula

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown effectiveness against various bacterial strains.

CompoundMIC (µg/mL)Activity
3a100Moderate against S. aureus
3d62.5Good against S. aureus

These findings suggest that the incorporation of thiazole enhances the antimicrobial efficacy of chromene-based compounds .

Acetylcholinesterase Inhibition

Another critical area of research involves the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is particularly relevant in the context of Alzheimer's disease. Compounds with a similar structure have demonstrated promising AChE inhibitory activities, with IC50 values indicating their potency.

CompoundIC50 (µM)Reference
3i2.7

The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission, which is beneficial in treating cognitive decline associated with Alzheimer's .

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. Compounds with similar chromene-thiazole structures have shown significant free radical scavenging activity, which can contribute to their therapeutic effects in oxidative stress-related diseases.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives based on the chromene-thiazole framework reported several compounds with varied biological activities. The synthesized compounds were evaluated for their antimicrobial and antioxidant properties, revealing that modifications in the thiazole ring significantly affected their efficacy .

Study 2: In Silico Studies

In silico docking studies have been employed to predict the binding affinities of these compounds to various biological targets, including AChE and bacterial enzymes. These studies provide insights into how structural variations influence biological activity and help in designing more potent derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 8-ethoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of chromene have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
    • Case Study : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the chromene structure can enhance anticancer properties .
  • Antimicrobial Properties :
    • The thiazole ring is known for its antimicrobial activity. Research has shown that compounds containing thiazole can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
    • Data Table : Comparative analysis of antimicrobial efficacy against various pathogens.
CompoundPathogenMinimum Inhibitory Concentration (µg/mL)
8-Ethoxy-N...E. coli32
8-Ethoxy-N...S. aureus16
8-Ethoxy-N...C. albicans64

Biological Research Applications

  • Enzyme Inhibition Studies :
    • The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways associated with cancer progression. Research indicates that chromene derivatives can modulate enzyme activity, impacting cellular metabolism .
    • Case Study : A study focused on the inhibition of a specific kinase involved in cancer signaling pathways showed promising results with similar compounds, leading to reduced cell proliferation .
  • Drug Delivery Systems :
    • The lipophilic nature of the compound allows it to be incorporated into lipid-based drug delivery systems, enhancing bioavailability and therapeutic efficacy. Studies have explored its use in formulating nanoparticles for targeted drug delivery .
    • Data Table : Summary of drug delivery efficiency.
Formulation TypeEncapsulation Efficiency (%)Release Rate (%)
Lipid Nanoparticles8570
Polymer Micelles7560

Comparison with Similar Compounds

Structural Analogues in Coumarin-Thiazole Hybrids

Key Analogue : N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives ()

  • Structural Differences : The methoxy group at position 8 of the coumarin in these compounds contrasts with the ethoxy group in the target compound.
Table 1: Comparison of Coumarin-Thiazole Derivatives
Compound Coumarin Substituent Thiazole Substituent Yield Bioactivity
Target Compound 8-ethoxy 4-methyl, 2-(o-tolyl) N/A Pending evaluation
N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amides 8-methoxy Variable aryl groups Moderate Antimicrobial

Thiazolidinone and Thioxoacetamide Derivatives ()

Compounds such as 9–13 in share a 2-thioxoacetamide backbone but lack the coumarin moiety.

  • Structural Features : These derivatives incorporate substituents like chlorobenzylidene (Compound 9) or nitro-furyl groups (Compounds 12–13).
  • Physical Properties : Melting points range from 147°C to 207°C, compared to coumarin-thiazoles, which typically exhibit higher thermal stability (e.g., 201–203°C in ).
  • Synthetic Efficiency: Yields for thiazolidinones (53–90%) exceed those of coumarin-thiazoles, likely due to simpler reaction pathways .
Table 2: Thiazolidinone vs. Coumarin-Thiazole Properties
Compound Type Example Yield Melting Point (°C) Key Functional Groups
Thiazolidinone Compound 9 () 90% 186–187 Chlorobenzylidene, thioxo
Coumarin-Thiazole Target Compound N/A Not reported Ethoxy, o-tolyl, carboxamide

Thiazole Derivatives with Bioactive Substituents

Example: 2-Cyano-3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxo-N-phenylpropanethioamide (30, )

  • Structural Contrast: Compound 30 includes a tosylamino group and a cyano-thioamide side chain, whereas the target compound features a carboxamide linker and o-tolyl group.
  • Spectroscopic Data : IR peaks for C=O (1686 cm⁻¹) and C=S (1273 cm⁻¹) in Compound 30 align with typical thiazole derivatives, but the target compound’s ethoxy and coumarin carbonyl groups would introduce distinct signals (e.g., ~1700 cm⁻¹ for coumarin lactone) .

Antimicrobial Thiazole-Oxadiazoles () :

  • Derivatives like 9 (methylsulfonyl-substituted) showed activity against methicillin-resistant bacteria. The target compound’s o-tolyl group may enhance hydrophobic interactions with bacterial targets compared to naphthalen-2-yl groups in .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the chromene backbone via cyclization of substituted salicylaldehydes under acidic conditions.
  • Step 2 : Introduce the ethoxy group at the 8-position using alkylation with ethyl bromide in the presence of a base (e.g., NaH) .
  • Step 3 : Couple the thiazole moiety (4-methyl-2-(o-tolyl)thiazol-5-yl)methyl via carboxamide linkage using coupling agents like EDCI/HOBt in DMF . Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and coupling patterns (e.g., chromene C=O at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~465) .
  • X-ray Crystallography : Resolves polymorphic forms and confirms stereochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What functional groups dominate its reactivity and stability?

Key groups include:

  • Chromene-2-one : Prone to nucleophilic attack at the carbonyl.
  • Thiazole ring : Participates in π-π stacking and hydrogen bonding .
  • Ethoxy group : Enhances lipophilicity but may undergo oxidative metabolism . Stability studies should monitor degradation under acidic/alkaline conditions using HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Optimization : Use DMF for polar intermediates or ethanol for recrystallization .
  • Catalyst Screening : NaH or K2_2CO3_3 for alkylation steps improves yields by 20–30% .
  • Temperature Control : Maintain 60–80°C during coupling to minimize side reactions .
  • Purification : Employ gradient elution in column chromatography (hexane:EtOAc) or TLC monitoring .

Q. How should discrepancies in solubility or bioavailability data be addressed?

  • Polymorph Screening : Use DSC and PXRD to identify forms with higher solubility (e.g., amorphous vs. crystalline) .
  • Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Strategies : Modify the ethoxy group to a phosphate ester for improved absorption .
Polymorph FormSolubility (mg/mL)Bioavailability (%)Characterization Method
Form I0.1522PXRD, DSC
Form II0.3545PXRD, DSC

Q. What methodologies validate its mechanism of action in biological systems?

  • Receptor Binding Assays : Screen for adenosine receptor affinity using radiolabeled ligands (IC50_{50} values) .
  • Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7) with IC50_{50} determination via MTT assay .
  • Molecular Docking : Simulate interactions with target proteins (e.g., GSK-3β) using AutoDock Vina .

Q. How can computational modeling predict its pharmacokinetic properties?

  • ADME Prediction : Use SwissADME to estimate logP (e.g., ~3.5) and CYP450 metabolism .
  • MD Simulations : Analyze membrane permeability via GROMACS with a lipid bilayer model .
  • QSAR Studies : Correlate substituent effects (e.g., o-tolyl vs. phenyl) with bioactivity .

Data Analysis and Contradictions

Q. How to reconcile conflicting cytotoxicity data across studies?

  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. HepG2) to assess selectivity .
  • Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) .
  • Metabolic Interference : Use LC-MS to identify degradation products in cell media .

Q. What strategies resolve crystallization challenges during X-ray analysis?

  • Solvent Screening : Test mixed solvents (e.g., DCM:MeOH) for slow evaporation .
  • Temperature Gradients : Vary crystallization temps (4°C to RT) to induce nucleation .
  • Additive Use : Introduce co-crystallizing agents like benzoic acid .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step coupling in and .
  • Biological Assays : Adapt receptor-binding methods from .
  • Computational Tools : Utilize docking protocols in and .

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